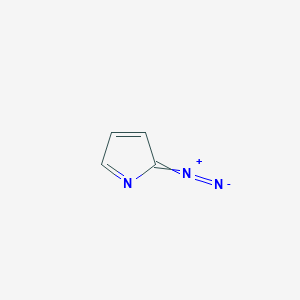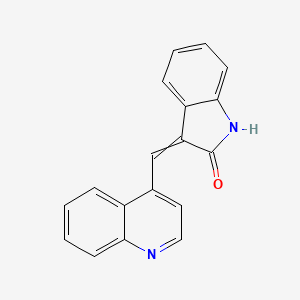
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- is a complex organic compound that belongs to the indole family This compound is characterized by the presence of an indole core structure fused with a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- typically involves the condensation of indole derivatives with quinoline aldehydes. One common method is the Knoevenagel condensation reaction, where the indole derivative reacts with the quinoline aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced indole derivatives, and various substituted indole-quinoline compounds.
Wissenschaftliche Forschungsanwendungen
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)
- 2H-Indol-2-one, 4-chloro-1,3-dihydro-3-hydroxy-
- 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxyphenyl)-
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- is unique due to its fused indole-quinoline structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds .
Eigenschaften
CAS-Nummer |
137501-13-4 |
|---|---|
Molekularformel |
C18H12N2O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
3-(quinolin-4-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C18H12N2O/c21-18-15(14-6-2-4-8-17(14)20-18)11-12-9-10-19-16-7-3-1-5-13(12)16/h1-11H,(H,20,21) |
InChI-Schlüssel |
UBEIHUVCYODJRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=NC4=CC=CC=C34)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

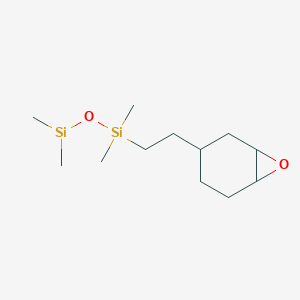
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
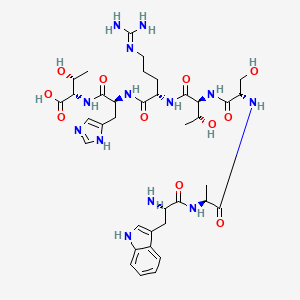
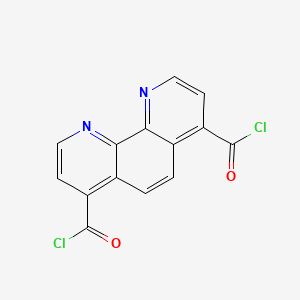

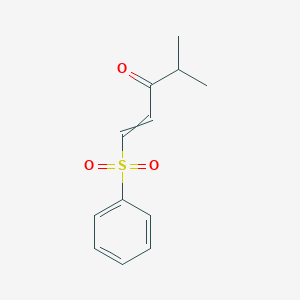


![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
